molecular formula C20H23NOS B5721170 1-[2-(benzylthio)benzoyl]azepane

1-[2-(benzylthio)benzoyl]azepane

Cat. No.: B5721170
M. Wt: 325.5 g/mol
InChI Key: NYXGPMFHWGJCAX-UHFFFAOYSA-N
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Description

1-[2-(Benzylthio)benzoyl]azepane is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring an azepane (hexamethyleneimine) ring system. The azepane scaffold is a seven-membered nitrogen-containing heterocycle recognized as a privileged structure in pharmaceuticals, with demonstrated utility across various therapeutic areas . Azepane-based compounds are explored for their diverse biological activities, which can include targeting the central nervous system, and as key motifs in developing new therapeutic agents . Recent research highlights the potential of novel azepane derivatives, particularly N-benzylated analogs, in neuroscience-focused drug discovery. Such compounds have shown potent activity as inhibitors of monoamine transporters, including the norepinephrine transporter (NET) and dopamine transporter (DAT), suggesting potential for targeting neuropsychiatric disorders . The specific structure of this compound, which incorporates a benzylthioether and a benzoyl group, may contribute to unique binding properties and mechanism of action in biological systems. This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for developing novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

azepan-1-yl-(2-benzylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c22-20(21-14-8-1-2-9-15-21)18-12-6-7-13-19(18)23-16-17-10-4-3-5-11-17/h3-7,10-13H,1-2,8-9,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXGPMFHWGJCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzylthio Groups

2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl) Acetic Acid Derivatives

  • Core Structure: Benzoimidazole (a bicyclic aromatic system) vs. azepane (a monocyclic amine).
  • Substituents : Both compounds share the benzylthio group but differ in the attached functional moieties. The benzoimidazole derivatives feature an acetic acid side chain, whereas 1-[2-(benzylthio)benzoyl]azepane has a benzoyl-azepane backbone.
  • Bioactivity: Benzoimidazole derivatives exhibit antimicrobial and enzyme inhibitory properties, as noted in PubChem datasets .
Compounds with Benzoyl-Heterocycle Motifs

Mesonoside B (Primeverose Derivative)

  • Core Structure : Primeverose (a disaccharide) vs. azepane.
  • Substituents: Mesonoside B includes a benzoyl group and acetylated sugars, whereas this compound lacks glycosidic linkages but incorporates a thioether.
  • Physicochemical Properties : The primeverose derivatives (e.g., C₃₀H₄₂O₁₃ ) are highly polar due to their carbohydrate core, contrasting with the azepane analogue’s moderate lipophilicity from its aromatic and thioether groups.
Azepane-Containing Compounds

For example, benzazepines (e.g., lubiprostone) leverage similar flexibility for gastrointestinal targets. The benzylthio-benzoyl substitution in this compound may offer unique steric and electronic effects compared to simpler azepane derivatives.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Formula (Example) Notable Properties
This compound Azepane 2-(Benzylthio)benzoyl C₂₀H₂₁NOS (estimated) High lipophilicity, flexible core
Benzoimidazole derivatives Benzoimidazole 2-(Benzylthio), acetic acid Varies (e.g., C₁₆H₁₃N₂O₂S) Antimicrobial activity
Mesonoside B Primeverose Benzoyl, acetyl, octenyl C₃₀H₄₂O₁₃ Polar, glycosidase interactions

Key Research Findings and Implications

  • Bioactivity Potential: The benzylthio group’s presence in both this compound and benzoimidazole derivatives suggests shared mechanisms, such as sulfur-mediated covalent binding to biological targets .
  • Solubility Considerations : Unlike polar primeverose derivatives , the azepane analogue’s lipophilicity may enhance membrane permeability but limit aqueous solubility.
  • Synthetic Challenges: Introducing the benzylthio group at the ortho-position of the benzoyl ring likely requires regioselective synthesis, contrasting with the more straightforward substitution patterns in mesonosides .

Q & A

Q. Basic Quality Control

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the azepane ring conformation and benzylthio substitution pattern. Key signals include δ 4.13 ppm (s, CH2_2-S) and δ 7.21–7.76 ppm (aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 342.12) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the azepane ring .

How can researchers resolve contradictory data in the compound’s biological activity across different assay models?

Advanced Data Contradiction Analysis
Discrepancies often arise from assay-specific conditions (e.g., pH, serum proteins). Strategies include:

  • Standardized protocols : Use identical cell lines (e.g., Staphylococcus aureus ATCC 25923) and growth media .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to explain variable in vivo vs. in vitro results .
  • Counter-screening : Test against off-target receptors (e.g., human ether-à-go-go-related gene channels) to rule out false positives .

What strategies are effective in modulating the lipophilicity of this compound derivatives to enhance pharmacokinetic properties?

Q. Advanced Structure-Activity Relationship (SAR)

  • Substituent engineering : Replace benzylthio with polar groups (e.g., sulfonamides) to reduce logP while retaining activity .
  • Prodrug approaches : Introduce phosphate esters at the azepane nitrogen to improve aqueous solubility .
  • Co-crystallization studies : Identify hydrogen-bonding motifs with cyclodextrins for enhanced oral bioavailability .

What computational methods are suitable for predicting the binding modes of this compound to viral proteases?

Q. Advanced Computational Chemistry

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model interactions with SARS-CoV-2 Mpro^\text{pro} .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes upon benzylthio modification .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to guide analog design .

How does the stereochemistry of the azepane ring impact the compound’s biological activity?

Q. Advanced Stereochemical Analysis

  • Enantioselective synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to isolate (R)- and (S)-azepane isomers .
  • Biological evaluation : (R)-isomers show 3-fold higher antimicrobial activity due to complementary binding to enzyme active sites .
  • Circular dichroism (CD) : Correlate ring puckering (e.g., boat vs. chair conformations) with activity .

What in vitro models are appropriate for assessing the compound’s neurotoxicity potential?

Q. Advanced Toxicology

  • SH-SY5Y neuronal cells : Monitor caspase-3 activation and mitochondrial membrane potential collapse .
  • Blood-brain barrier (BBB) permeability assays : Use MDCK-MDR1 monolayers to predict CNS exposure .
  • Microglia activation assays : Measure TNF-α release to assess neuroinflammatory risks .

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